molecular formula C13H12ClNO2S B2857494 Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate CAS No. 17969-12-9

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate

Cat. No. B2857494
CAS RN: 17969-12-9
M. Wt: 281.75
InChI Key: QYLWUGIUMLKQOV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate, also known as CPTA, is a synthetic compound that has been widely used in scientific research. It belongs to the thiazole family of compounds and is known for its potential pharmacological properties.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to exhibit analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs .

Anti-inflammatory Activity

Thiazole compounds have shown anti-inflammatory effects . They could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis .

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests that they could be used in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole compounds have been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activities . This suggests that they could be used in the development of new anticancer drugs .

Neuroprotective Activity

Thiazole compounds have demonstrated neuroprotective effects . They could potentially be used in the treatment of neurodegenerative disorders .

Diuretic Activity

Thiazole derivatives have been reported to exhibit diuretic properties . This makes them potential candidates for the development of new diuretic drugs .

properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)7-12-15-11(8-18-12)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLWUGIUMLKQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate

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